Cas no 195314-72-8 (tert-Butyl 4-((benzylamino)methyl)piperidine-1-carboxylate)

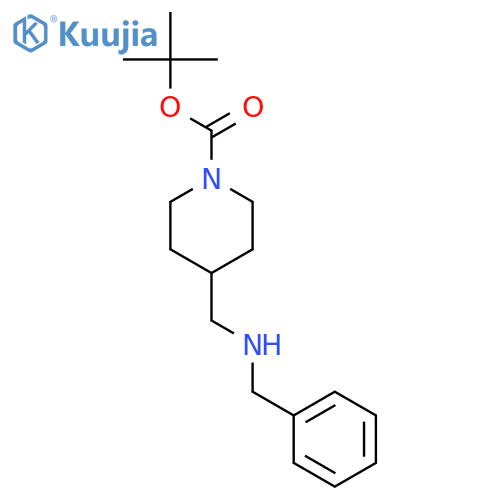

195314-72-8 structure

商品名:tert-Butyl 4-((benzylamino)methyl)piperidine-1-carboxylate

CAS番号:195314-72-8

MF:C18H28N2O2

メガワット:304.427124977112

MDL:MFCD06410625

CID:1056851

PubChem ID:21993764

tert-Butyl 4-((benzylamino)methyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 4-((benzylamino)methyl)piperidine-1-carboxylate

- 1-BOC-4-[(BENZYLAMINO)METHYL]PIPERIDINE

- tert-butyl 4-[(benzylamino)methyl]piperidine-1-carboxylate

- AB24760

- CTK8E1649

- MolPort-003-795-775

- SureCN7985552

- AC5136

- SY016292

- A880148

- Z1003977844

- N-(1-tert-butoxycarbonyl-piperidin-4-ylmethyl)-N-benzylamine

- 195314-72-8

- DB-363351

- TERT-BUTYL4-((BENZYLAMINO)METHYL)PIPERIDINE-1-CARBOXYLATE

- CS-0272823

- DRTNNOZETCFVNF-UHFFFAOYSA-N

- AKOS022184182

- MFCD06410625

- SCHEMBL7985552

-

- MDL: MFCD06410625

- インチ: InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-11-9-16(10-12-20)14-19-13-15-7-5-4-6-8-15/h4-8,16,19H,9-14H2,1-3H3

- InChIKey: DRTNNOZETCFVNF-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 304.21524

- どういたいしつりょう: 304.215078140g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 7

- 複雑さ: 338

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- PSA: 41.57

tert-Butyl 4-((benzylamino)methyl)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR470398-5g |

1-Boc-4-[(benzylamino)methyl]piperidine |

195314-72-8 | 5g |

£770.00 | 2023-09-02 | ||

| eNovation Chemicals LLC | D256549-5g |

1-Boc-4-[(benzylamino)methyl]piperidine |

195314-72-8 | 95% | 5g |

$715 | 2024-07-20 | |

| Ambeed | A112968-250mg |

tert-Butyl 4-((benzylamino)methyl)piperidine-1-carboxylate |

195314-72-8 | 95% | 250mg |

$58.0 | 2024-07-28 | |

| Ambeed | A112968-1g |

tert-Butyl 4-((benzylamino)methyl)piperidine-1-carboxylate |

195314-72-8 | 95% | 1g |

$155.0 | 2024-07-28 | |

| Ambeed | A112968-100mg |

tert-Butyl 4-((benzylamino)methyl)piperidine-1-carboxylate |

195314-72-8 | 95% | 100mg |

$35.0 | 2024-07-28 | |

| Apollo Scientific | OR470398-100mg |

1-Boc-4-[(benzylamino)methyl]piperidine |

195314-72-8 | 100mg |

£53.00 | 2025-02-20 | ||

| Alichem | A129007990-5g |

tert-Butyl 4-((benzylamino)methyl)piperidine-1-carboxylate |

195314-72-8 | 95% | 5g |

$512.54 | 2023-09-02 | |

| Chemenu | CM180183-5g |

tert-Butyl 4-((benzylamino)methyl)piperidine-1-carboxylate |

195314-72-8 | 95% | 5g |

$489 | 2023-01-09 | |

| Apollo Scientific | OR470398-1g |

1-Boc-4-[(benzylamino)methyl]piperidine |

195314-72-8 | 1g |

£231.00 | 2025-02-20 | ||

| eNovation Chemicals LLC | D256549-5g |

1-Boc-4-[(benzylamino)methyl]piperidine |

195314-72-8 | 95% | 5g |

$715 | 2025-02-25 |

tert-Butyl 4-((benzylamino)methyl)piperidine-1-carboxylate 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

195314-72-8 (tert-Butyl 4-((benzylamino)methyl)piperidine-1-carboxylate) 関連製品

- 206273-87-2(tert-Butyl 4-(benzylamino)piperidine-1-carboxylate)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬